1-Hept-6-enylsulfanyl-3-methylbenzene

Description

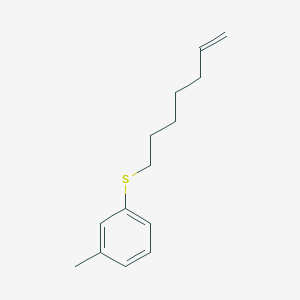

1-Hept-6-enylsulfanyl-3-methylbenzene is a benzene derivative featuring two substituents: a hept-6-enylsulfanyl group (a seven-carbon chain with a terminal double bond and a sulfur atom bonded to the benzene ring) and a methyl group at the 3-position. The sulfanyl (thioether) group introduces distinct electronic and steric effects compared to oxygen-based or alkyl substituents.

Properties

IUPAC Name |

1-hept-6-enylsulfanyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20S/c1-3-4-5-6-7-11-15-14-10-8-9-13(2)12-14/h3,8-10,12H,1,4-7,11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPQXWWBAAUBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)SCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hept-6-enylsulfanyl-3-methylbenzene can be synthesized through a multi-step process involving the formation of the hept-6-enylsulfanyl group and its subsequent attachment to the benzene ring. One common method involves the reaction of hept-6-enylthiol with 3-methylbenzyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Hept-6-enylsulfanyl-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: De-sulfanylated benzene derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Hept-6-enylsulfanyl-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hept-6-enylsulfanyl-3-methylbenzene involves its interaction with molecular targets through its sulfanyl and benzene functional groups. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution, allowing the compound to interact with various biological and chemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several benzene derivatives with alkyl, hydroxyl, or ethyl/methyl substituents. While direct data on 1-Hept-6-enylsulfanyl-3-methylbenzene is absent, comparisons can be drawn based on substituent effects, chain length, and functional group chemistry.

Substituent Type and Electronic Effects

- Ethylmethylbenzenes (e.g., 1-Ethyl-2-methylbenzene, CAS 25550-14-5) : These compounds have saturated alkyl chains, leading to weaker polarity and lower reactivity compared to thioether-containing analogs. The methyl and ethyl groups exert electron-donating effects via hyperconjugation, slightly activating the benzene ring toward electrophilic substitution .

- 4-[(6E)-3-Hydroxy-7-phenylhept-6-en-1-yl]benzene-1,2-diol (CAS 158697-56-4) : This compound features hydroxyl groups and a phenyl-substituted heptenyl chain. The hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting sharply with the sulfanyl group in the target compound, which is less electronegative and more lipophilic .

Chain Length and Steric Effects

- Ethyltoluene Isomers (e.g., 2-Ethyltoluene, CAS 611-14-3) : Shorter alkyl chains (C₂-C₃) reduce steric hindrance and molecular weight compared to the heptenyl chain in this compound. Longer chains, like the heptenyl group, increase hydrophobicity and may elevate boiling points due to greater van der Waals interactions .

- 2-Ethylnaphthalene (CAS 939-27-5): Naphthalene derivatives exhibit fused aromatic rings, enhancing stability and π-π stacking interactions.

Functional Group Reactivity

- Thioether vs. Hydroxyl Groups: The sulfanyl group in the target compound is less polar than hydroxyl groups (e.g., in 4-ethyl-1,3-benzenediol, CAS 2896-60-8), reducing water solubility but increasing compatibility with nonpolar solvents. Thioethers are also prone to oxidation, forming sulfoxides or sulfones, unlike alkylbenzenes .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents | Key Properties (Inferred) |

|---|---|---|---|

| This compound | Not provided | Hept-6-enylsulfanyl, 3-methyl | High hydrophobicity, moderate reactivity |

| 1-Ethyl-2-methylbenzene | 25550-14-5 | Ethyl, methyl | Low polarity, BP ~165–175°C (alkylbenzenes) |

| 2-Ethyltoluene | 611-14-3 | Ethyl, methyl | BP ~165°C, used in solvents |

| 4-[(6E)-3-Hydroxy-7-phenylhept-6-en-1-yl]benzene-1,2-diol | 158697-56-4 | Hydroxyl, phenylheptenyl | High polarity, potential antioxidant activity |

Research Findings and Limitations

- Key Trends :

- Evidence Gaps :

- The provided sources lack direct data on the target compound’s synthesis, spectral data, or experimental properties. Comparisons rely on structural analogs and functional group chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.